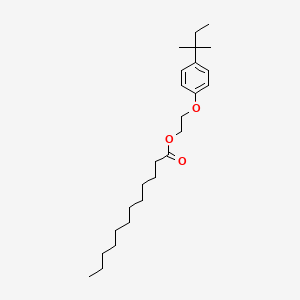

Lauric acid, 2-(p-tert-pentylphenoxy)ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-(TERT-PENTYL)PHENOXY)ETHYL LAURATE is an organic compound with the molecular formula C25H42O3 and a molecular weight of 390.612 g/mol . It is a laurate ester derivative, where the laurate group is attached to a phenoxyethyl moiety substituted with a tert-pentyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(TERT-PENTYL)PHENOXY)ETHYL LAURATE typically involves the esterification of lauric acid with 2-(4-(tert-pentyl)phenoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of 2-(4-(TERT-PENTYL)PHENOXY)ETHYL LAURATE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester undergoes hydrolysis under both acidic and basic conditions, yielding lauric acid and 2-(p-tert-pentylphenoxy)ethanol as products .

Acid-Catalyzed Hydrolysis

Mechanism (Fig. 1):

-

Protonation : The carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon .

-

Nucleophilic attack : Water attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer : A proton shifts to the alkoxy group (–OR), facilitating its departure.

-

Elimination : The C–O bond breaks, releasing 2-(p-tert-pentylphenoxy)ethanol and a protonated lauric acid.

-

Deprotonation : Water deprotonates the intermediate, yielding lauric acid .

Conditions :

-

Dilute HCl or H<sub>2</sub>SO<sub>4</sub> catalyst.

-

Reflux with excess water drives equilibrium toward products .

Base-Promoted Hydrolysis (Saponification)

Mechanism (Fig. 2):

-

Nucleophilic attack : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral alkoxide.

-

Elimination : The alkoxide (–OR) departs, producing a carboxylate salt.

-

Acid workup : Protonation converts the carboxylate to lauric acid .

Conditions :

Table 1: Hydrolysis Comparison

Transesterification

The ester reacts with alcohols to form new esters, facilitated by acid or base catalysts .

Mechanism (Base-Catalyzed):

-

Nucleophilic attack : Alkoxide ion replaces the existing alkoxy group.

-

Elimination : Departure of the original alkoxide yields the new ester .

Example :

With methanol and Amberlyst 15 catalyst:

Table 2: Transesterification Parameters

| Catalyst | Temperature | Residence Time | Yield | Selectivity |

|---|---|---|---|---|

| Amberlyst 15 | 110°C | 5 min | 98% | >99% |

Reverse Reaction: Fischer Esterification

The synthesis of this ester from lauric acid and 2-(p-tert-pentylphenoxy)ethanol occurs via acid-catalyzed esterification :

-

Protonation : Carboxylic acid carbonyl is protonated.

-

Nucleophilic attack : Alcohol attacks the carbonyl carbon.

-

Deprotonation/Proton transfer : Stabilizes intermediates.

Optimization : Excess alcohol or dehydrating agents (e.g., molecular sieves) improve yields beyond 95% .

Stability and Industrial Relevance

The compound’s stability under physiological conditions makes it valuable for:

-

Lipid membrane studies : Its amphiphilic structure integrates into bilayers, altering fluidity.

-

Prodrug formulations : Hydrolyzes in vivo to release bioactive lauric acid.

Key Structural Features Influencing Reactivity

| Feature | Impact on Reactivity |

|---|---|

| Long alkyl chain (C12) | Enhances hydrophobicity; slows hydrolysis |

| Phenoxyethyl group | Steric hindrance reduces nucleophilic attack |

Scientific Research Applications

Biomedical Applications

Lauric acid, 2-(p-tert-pentylphenoxy)ethyl ester has garnered attention for its potential health benefits, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

Lauric acid exhibits broad-spectrum antimicrobial properties against various pathogens, including bacteria and viruses. A study indicated that lauric acid can significantly inhibit the growth of Propionibacterium acnes, a major contributor to acne vulgaris, demonstrating its effectiveness as a topical treatment for skin infections .

Table 1: Antimicrobial Efficacy of Lauric Acid

| Pathogen | MIC (mg/mL) | Reference |

|---|---|---|

| P. acnes | 0.5 | Nakatsuji et al. (2009) |

| Staphylococcus aureus | 1.0 | Jin et al. (2020) |

| Escherichia coli | 0.8 | PMC6923562 |

Anti-inflammatory Effects

Research has shown that lauric acid can reduce inflammation by modulating immune responses. In animal studies, it has been reported to alleviate symptoms of inflammatory diseases by downregulating pro-inflammatory cytokines .

Antitumor Activity

Lauric acid's potential in cancer therapy is notable. Studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways .

Table 2: Antitumor Effects of Lauric Acid

| Cancer Type | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Breast Cancer (SkBr3) | 30 | ROS generation and CDK inhibitor expression |

| Endometrial Cancer (Ishikawa) | 50 | EGFR downregulation |

| Hepatocellular Carcinoma | 40 | Induction of apoptosis |

Industrial Applications

This compound is also utilized in various industrial applications due to its favorable physicochemical properties.

Biodiesel Production

The compound is being evaluated for its role in enhancing biodiesel properties such as oxidation stability and low-temperature performance. Its esterification process modifies lauric acid's natural characteristics, making it suitable for biodiesel formulations .

Polymer Synthesis

In materials science, lauric acid derivatives are explored for synthesizing environmentally friendly polymers and surfactants. Its lubricating properties enhance the sustainability and biodegradability of these materials .

Table 3: Industrial Applications of Lauric Acid

| Application | Description |

|---|---|

| Biodiesel | Enhances oxidation stability |

| Polymers | Acts as a lubricant/softener |

| Surfactants | Improves product biodegradability |

Case Studies

- Antimicrobial Treatment for Acne

- Cancer Cell Viability Reduction

- Biodiesel Performance Enhancement

Mechanism of Action

The mechanism of action of 2-(4-(TERT-PENTYL)PHENOXY)ETHYL LAURATE involves its interaction with lipid membranes and enzymes. The compound’s lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-(TERT-PENTYL)PHENOXY)ETHYL ACETATE

- 2-(4-(TERT-PENTYL)PHENOXY)ETHANOL

- PHENYL LAURATE

- N-(2-(4-TERT-BUTYL-PHENOXY)-ETHYL)-ACETAMIDE

- 2-CHLORO-4-(TERT.-PENTYL)-PHENOL

- ETHYL LAURATE

- BENZYL LAURATE

- METHYL LAURATE

Uniqueness

2-(4-(TERT-PENTYL)PHENOXY)ETHYL LAURATE is unique due to its specific structural features, such as the tert-pentyl group and the phenoxyethyl moiety. These structural elements confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

CAS No. |

6835-14-9 |

|---|---|

Molecular Formula |

C25H42O3 |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

2-[4-(2-methylbutan-2-yl)phenoxy]ethyl dodecanoate |

InChI |

InChI=1S/C25H42O3/c1-5-7-8-9-10-11-12-13-14-15-24(26)28-21-20-27-23-18-16-22(17-19-23)25(3,4)6-2/h16-19H,5-15,20-21H2,1-4H3 |

InChI Key |

OVRWBUJGIGBNKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCOC1=CC=C(C=C1)C(C)(C)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.